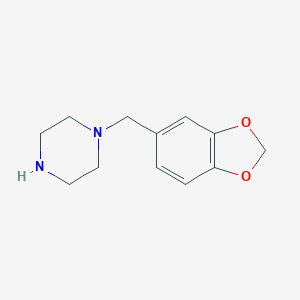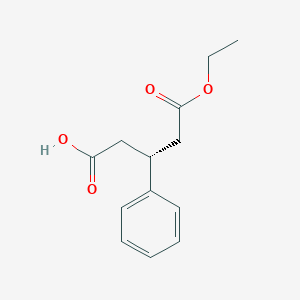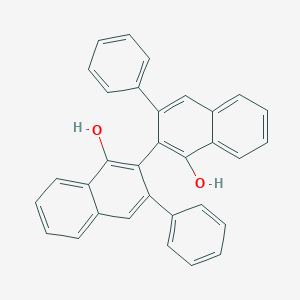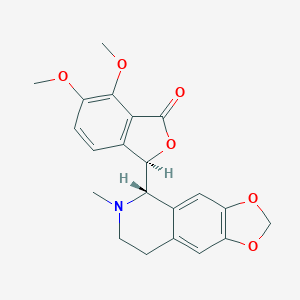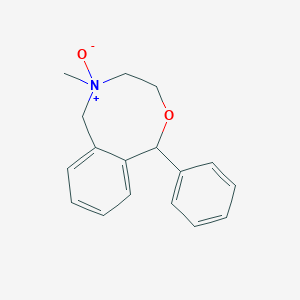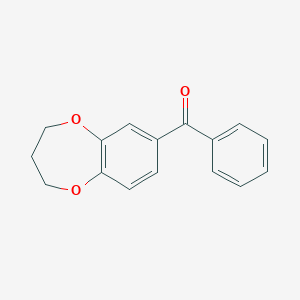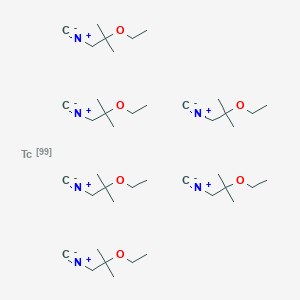
3-(4-(3-(4-(Dimethylamino)phenyl)-1-oxo-2-propenyl)phenyl)-5-hydroxy-1,2,3-oxadiazolium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(3-(4-(Dimethylamino)phenyl)-1-oxo-2-propenyl)phenyl)-5-hydroxy-1,2,3-oxadiazolium is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known by its chemical name, DMPO, and is commonly used as a spin trap in biochemistry and pharmacology research.
Mécanisme D'action
DMPO works by reacting with free radicals and forming a stable adduct. The adduct can then be analyzed using techniques such as electron spin resonance spectroscopy, providing valuable information about the free radical and its interactions with biological molecules.
Effets Biochimiques Et Physiologiques
DMPO has been shown to have antioxidant properties, and may have potential therapeutic applications in the treatment of oxidative stress-related diseases. Additionally, DMPO has been used to study the effects of free radicals on biological systems, providing valuable insight into the mechanisms of disease and potential treatments.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMPO as a spin trap is its stability and ease of handling. However, DMPO may not be suitable for all experiments, as it may react with other compounds in the system and produce unwanted artifacts. Additionally, the choice of spin trap may depend on the specific free radical being studied and the experimental conditions.
Orientations Futures
1. Further investigation into the antioxidant properties of DMPO and its potential therapeutic applications.
2. Development of new spin traps with improved stability and selectivity.
3. Use of DMPO and other spin traps to study the effects of free radicals on specific biological systems, such as the nervous system or cardiovascular system.
4. Investigation of the interactions between DMPO and other compounds in biological systems, and their potential effects on experimental results.
Méthodes De Synthèse
The synthesis of DMPO involves the reaction of 4-(dimethylamino)benzaldehyde with acetylacetone in the presence of a base catalyst. The resulting product is then reacted with 4-bromoacetophenone to form the final compound.
Applications De Recherche Scientifique
DMPO is primarily used as a spin trap in scientific research, particularly in the field of biochemistry and pharmacology. Spin trapping is a technique used to study the formation and reactions of free radicals in biological systems. DMPO is used to trap free radicals and stabilize them, allowing for their detection and analysis.
Propriétés
Numéro CAS |
152168-00-8 |
|---|---|
Nom du produit |
3-(4-(3-(4-(Dimethylamino)phenyl)-1-oxo-2-propenyl)phenyl)-5-hydroxy-1,2,3-oxadiazolium |
Formule moléculaire |
C19H18N3O3+ |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
3-[4-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]phenyl]-2H-oxadiazol-3-ium-5-one |
InChI |
InChI=1S/C19H17N3O3/c1-21(2)16-8-3-14(4-9-16)5-12-18(23)15-6-10-17(11-7-15)22-13-19(24)25-20-22/h3-13H,1-2H3/p+1/b12-5+ |
Clé InChI |
GLLPHBOCYMYCCG-LFYBBSHMSA-O |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)[N+]3=CC(=O)ON3 |
SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+]3=CC(=O)ON3 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+]3=CC(=O)ON3 |
Synonymes |
1,2,3-Oxadiazolium, 3-(4-(3-(4-(dimethylamino)phenyl)-1-oxo-2-propenyl )phenyl)-5-hydroxy- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



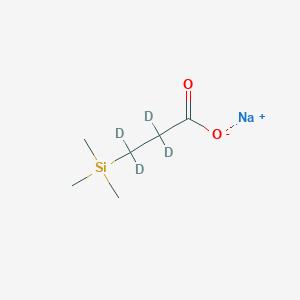
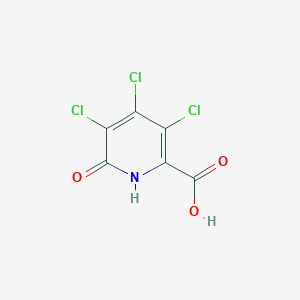

![2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde](/img/structure/B118980.png)
